molecular formula C4H8O2 B032806 2-Methyl-d3-propionic-3,3,3-d3 acid CAS No. 29054-08-8

2-Methyl-d3-propionic-3,3,3-d3 acid

Cat. No.: B032806
CAS No.: 29054-08-8
M. Wt: 94.14 g/mol
InChI Key: KQNPFQTWMSNSAP-WFGJKAKNSA-N
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Description

2-Methyl-d3-propionic-3,3,3-d3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-d3-propionic-3,3,3-d3 acid typically involves the deuteration of 2-methylpropionic acid. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-d3-propionic-3,3,3-d3 acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the acid to its corresponding acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides and other substituted derivatives.

Scientific Research Applications

2-Methyl-d3-propionic-3,3,3-d3 acid is widely used in various fields of scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials with enhanced stability.

Mechanism of Action

The mechanism of action of 2-Methyl-d3-propionic-3,3,3-d3 acid involves its interaction with molecular targets through typical chemical reactions. The presence of deuterium alters the reaction kinetics, often leading to slower reaction rates and increased stability of the compound. This can affect the pathways and outcomes of biochemical reactions in which the compound is involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropionic acid: The non-deuterated counterpart of 2-Methyl-d3-propionic-3,3,3-d3 acid.

    2-Hydroxy-2-methylpropionic acid: A similar compound with a hydroxyl group.

    Propionic-3,3,3-d3 acid: Another deuterated compound with similar properties.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms confer increased stability and altered reaction kinetics, making it a valuable tool in studies requiring precise tracking of molecular interactions and pathways.

Properties

IUPAC Name

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482005
Record name 2-methyl-d3-propionic-3,3,3-d3 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29054-08-8
Record name 2-methyl-d3-propionic-3,3,3-d3 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
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